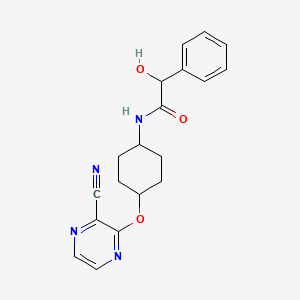

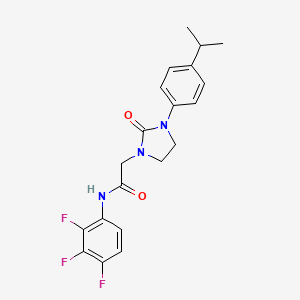

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide, also known as CP94, is a compound that has been extensively studied for its potential use in scientific research.

Aplicaciones Científicas De Investigación

Chemometric Analysis :

- A study developed a rapid chemometric reverse phase HPLC method for simultaneous estimation of Paracetamol and Ibuprofen in bulk and tablet formulation. Paracetamol, chemically known as N-(4-hydroxyphenyl)acetamide, is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase-1/2 (COX-1/COX-2) enzymes, thereby reducing fever (Kanthale, Thonte, Pekamwar, & Mahapatra, 2020).

Drug Discovery for Epilepsy Treatment :

- Research reported the discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. This discovery was significant in the context of developing a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).

Muscarinic M(3) Receptor Antagonist Development :

- A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. This research aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Environmental Impact Study :

- A study on the environmental impact of paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) showed its widespread use as an analgesic and antipyretic agent. The research utilized a battery of eight biomarkers to evaluate PCM's potential sub-lethal effect on freshwater bivalves (Parolini, Binelli, Cogni, & Provini, 2010).

Drug Metabolism and Analgesic Effects :

- Research demonstrated that acetaminophen (paracetamol), after deacetylation to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form a potent TRPV1 agonist, N-arachidonoylphenolamine (AM404). This finding identified a novel pathway for drug metabolism and provided insight into the analgesic effects of N-acylphenolamine AM404 following treatment with acetaminophen (Högestätt et al., 2005).

Nucleophilic Addition Reactions :

- A study on the nucleophilicity of oximes, including phenylacetamidoxime, involved reactions with 2-nitrilium closo-decaborate clusters. This research offered insights into the reactivity and mechanism of these reactions, which are relevant in organometallic chemistry (Bolotin et al., 2016).

Antidepressant Activity of Derivatives :

- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including phenylacetamide derivatives, was examined for their ability to inhibit neurotransmitter uptake and potential antidepressant activity in rodent models. This study contributed to the understanding of the pharmacological profiles of these compounds (Yardley et al., 1990).

Anti-inflammatory and Antimicrobial Agents :

- Research involving hydroxypyrazole derivatives, such as N-(4-(5-hydroxy-1-trifluoroacetyl-1H-pyrazol-3-yl)phenyl) trifluoroacetamide, demonstrated these compounds' anti-inflammatory and antimicrobial activities. This study highlights the potential of these derivatives in medicinal chemistry (Bekhit, Abdel-Rahman, & Guemei, 2006).

Propiedades

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c20-12-16-19(22-11-10-21-16)26-15-8-6-14(7-9-15)23-18(25)17(24)13-4-2-1-3-5-13/h1-5,10-11,14-15,17,24H,6-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTSLKYACBSQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)